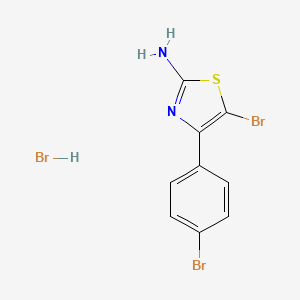

5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2N2S.BrH/c10-6-3-1-5(2-4-6)7-8(11)14-9(12)13-7;/h1-4H,(H2,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEXXHKOTKYSSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(SC(=N2)N)Br)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis of 5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide"

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The narrative emphasizes the rationale behind procedural choices, offering insights into reaction mechanisms, optimization, and characterization. The synthesis is presented as a two-part process: the initial formation of a 2-aminothiazole core via the Hantzsch thiazole synthesis, followed by regioselective bromination. This document is intended for researchers, chemists, and professionals in the field of drug development, providing them with a robust and reproducible protocol.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its structural versatility and synthetic accessibility make it a cornerstone for the development of novel therapeutic agents. The target molecule, this compound, incorporates key pharmacophoric features: a halogenated phenyl group at the C4 position and a bromine atom at the C5 position, which can significantly modulate the compound's biological profile and serve as a handle for further chemical modification.

This guide details a logical and efficient synthetic pathway, beginning with the foundational Hantzsch thiazole synthesis and proceeding to a targeted electrophilic substitution to yield the final product.

Synthetic Strategy Overview

The synthesis is strategically divided into two primary stages. This approach allows for the isolation and purification of a key intermediate, ensuring a higher purity of the final compound.

-

Stage 1: Hantzsch Thiazole Synthesis. This classic condensation reaction forms the core heterocyclic structure. It involves the reaction of an α-haloketone, specifically 2-bromo-1-(4-bromophenyl)ethanone, with thiourea to produce the intermediate, 4-(4-bromophenyl)-1,3-thiazol-2-amine.

-

Stage 2: Electrophilic Bromination. The intermediate is then subjected to bromination. The electron-donating amino group at the C2 position activates the thiazole ring, directing the electrophilic bromine atom regioselectively to the C5 position. The hydrobromide salt is formed from the hydrogen bromide generated during the reaction.

The overall workflow is depicted below.

Figure 1: High-level workflow for the two-stage synthesis.

Stage 1: Synthesis of 4-(4-Bromophenyl)-1,3-thiazol-2-amine

The Hantzsch synthesis is a robust method for constructing thiazole rings and is characterized by high yields and operational simplicity.[3]

Reaction Mechanism

The reaction proceeds via a multi-step pathway.[4] It begins with a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the haloketone (an SN2 reaction). This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon. The final step involves the dehydration of the resulting hydroxyl-thiazoline intermediate to form the aromatic thiazole ring.

Figure 2: Simplified mechanism of the Hantzsch thiazole synthesis.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | Hazards |

| 2-Bromo-1-(4-bromophenyl)ethanone | C₈H₆Br₂O | 277.94 | 108-111 | Lachrymator, Corrosive, Toxic |

| Thiourea | CH₄N₂S | 76.12 | 176-178 | Harmful if swallowed |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | -114 | Flammable |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 50 (dec.) | Mild irritant |

Experimental Protocol

Causality: Ethanol is selected as the solvent because it effectively dissolves both the thiourea and the α-haloketone at elevated temperatures, facilitating the reaction, and allows for easy precipitation of the product upon cooling or dilution.[5] The reaction is run under reflux to provide the necessary activation energy for the condensation and cyclization steps.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-bromo-1-(4-bromophenyl)ethanone (10.0 g, 36.0 mmol) and thiourea (3.3 g, 43.2 mmol, 1.2 equivalents).

-

Solvent Addition: Add 100 mL of absolute ethanol to the flask.

-

Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:hexane (e.g., 1:1 v/v). The reaction is typically complete within 3-4 hours.

-

Cooling and Neutralization: After completion, cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the product may form. Pour the mixture into 300 mL of water.

-

Isolation: Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases (pH ~8). This step is crucial to convert the product from its hydrobromide salt to the free base, which is less soluble in water and precipitates out.[3]

-

Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts and unreacted thiourea.

-

Drying: Dry the collected solid in a vacuum oven at 50-60°C to a constant weight. The product, 4-(4-bromophenyl)-1,3-thiazol-2-amine, is typically obtained as a pale yellow or off-white solid with sufficient purity for the next step.

Expected Results and Characterization

The expected yield for this reaction is typically high, often in the range of 80-90%. The structure of the intermediate should be confirmed using standard spectroscopic methods.[6]

-

¹H-NMR (DMSO-d₆): A singlet corresponding to the C5-H of the thiazole ring (around 6.9-7.2 ppm), a singlet for the -NH₂ protons (around 7.2-7.5 ppm, broad), and multiplets for the aromatic protons of the bromophenyl group (typically two doublets around 7.5-7.8 ppm).[6]

-

IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching of the primary amine (3100-3400 cm⁻¹), C=N stretching of the thiazole ring (around 1630 cm⁻¹), and C-Br stretching (around 670 cm⁻¹).[6]

-

Mass Spectrometry (ESI-MS): A molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₉H₈BrN₂S.

Stage 2: Synthesis of this compound

This stage involves the direct bromination of the electron-rich 2-aminothiazole ring.

Reaction Mechanism

The 2-amino group is a strong activating group that increases the electron density of the thiazole ring, making it susceptible to electrophilic aromatic substitution. The C5 position is the most nucleophilic and is therefore the primary site of attack for the electrophile (Br⁺, from Br₂). The reaction proceeds via a standard addition-elimination mechanism.[7] The HBr generated as a byproduct protonates the basic 2-amino group of another product molecule, leading to the precipitation of the final product as its hydrobromide salt.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | B.P. (°C) | Hazards |

| 4-(4-Bromophenyl)-1,3-thiazol-2-amine | C₉H₇BrN₂S | 255.14 | - | Assumed irritant |

| Bromine (Br₂) | Br₂ | 159.81 | 58.8 | Highly Corrosive, Toxic by Inhalation, Severe Burns |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 118 | Corrosive, Flammable |

Experimental Protocol

Causality: Glacial acetic acid is an ideal solvent for this reaction as it readily dissolves the 2-aminothiazole intermediate and is polar enough to support the ionic intermediates of the electrophilic substitution mechanism. It is also unreactive towards bromine. The reaction is performed at room temperature to control the reactivity of bromine and prevent potential side reactions or over-bromination.

WARNING: This procedure must be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Appropriate personal protective equipment (gloves, safety goggles, lab coat) is mandatory.

-

Dissolution: In a 250 mL three-necked flask equipped with a dropping funnel, a magnetic stir bar, and a gas outlet connected to a scrubber (containing sodium thiosulfate solution to neutralize bromine vapors), dissolve 4-(4-bromophenyl)-1,3-thiazol-2-amine (5.0 g, 19.6 mmol) in 50 mL of glacial acetic acid.

-

Bromine Addition: Prepare a solution of bromine (1.1 mL, 3.4 g, 21.6 mmol, 1.1 equivalents) in 20 mL of glacial acetic acid and place it in the dropping funnel.

-

Reaction: Cool the flask in an ice bath. Add the bromine solution dropwise to the stirred solution of the amine over a period of 30 minutes. A precipitate will begin to form.

-

Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold glacial acetic acid, followed by a thorough wash with diethyl ether to remove any unreacted bromine and acetic acid.

-

Drying: Dry the product in a vacuum desiccator over potassium hydroxide (KOH) pellets to remove residual acetic acid and moisture. The final product, this compound, is typically obtained as a solid.

Expected Results and Characterization

The bromination reaction generally proceeds with high efficiency. The final product's structure is confirmed by spectroscopy.

| Analysis | Expected Observations |

| ¹H-NMR (DMSO-d₆) | The singlet for the C5-H will be absent. The aromatic protons of the 4-bromophenyl ring will appear as multiplets or two doublets. A broad singlet for the -NH₃⁺ protons will be present, likely downfield. |

| ¹³C-NMR (DMSO-d₆) | The spectrum will show the expected number of aromatic carbons. The C5 carbon will be shifted significantly due to the attached bromine. |

| Mass Spec (ESI-MS) | The mass spectrum will show a peak for the free base [M+H]⁺ (after loss of HBr) with a characteristic isotopic pattern for two bromine atoms. The expected mass corresponds to C₉H₆Br₂N₂S. |

| Elemental Analysis | The calculated elemental composition for C₉H₈Br₃N₂S (the hydrobromide salt) should match the experimental values for C, H, N, and S. |

Safety and Troubleshooting

-

Safety: Always handle α-haloketones and bromine in a certified chemical fume hood. 2-Bromo-1-(4-bromophenyl)ethanone is a lachrymator and skin irritant. Bromine is extremely hazardous and can cause severe chemical burns upon contact and is highly toxic if inhaled.

-

Troubleshooting:

-

Low Yield in Stage 1: Incomplete reaction may be due to insufficient reflux time. Ensure the reaction has gone to completion via TLC. Purity of the starting α-haloketone is also critical.

-

Purification Issues: If the intermediate or final product is impure, recrystallization may be necessary. A common solvent system for 2-aminothiazoles is ethanol or an ethanol-water mixture.[4]

-

Over-bromination in Stage 2: Adding bromine too quickly or at an elevated temperature can lead to side products. Controlled, dropwise addition at a low temperature is key to achieving regioselectivity.

-

Conclusion

This guide outlines a reliable and well-documented two-stage synthesis for this compound. By leveraging the classic Hantzsch thiazole synthesis followed by a regioselective electrophilic bromination, the target compound can be produced in good yield and high purity. The detailed protocols, mechanistic insights, and characterization data provided herein serve as a valuable resource for researchers engaged in the synthesis of complex heterocyclic molecules for pharmaceutical applications.

References

- ChemicalBook. (2023). 2-Aminothiazole: synthesis, biological activities and toxicity.

- Benchchem. Technical Support Center: Hantzsch Thiazole Synthesis.

- Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. RSC Publishing.

- Chem Help Asap. Hantzsch Thiazole Synthesis.

- Ayati, A., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(8), 14827-14841. Published by MDPI.

- Paul, S., & Nanda, P. (2014). α-Bromination of acetophenone with NBS and PTSA under microwave irradiation.

- Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable C

- Bishayee, A., et al. Synthesis and biological evaluation of some substituted amino thiazole derivatives. International Journal of Pharmaceutical Sciences and Research.

- Google Patents. (1991).

- Google Patents. (2004). AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.

- Journal of Chemical and Pharmaceutical Research. (2013).

- Gogoi, S., & Boruah, R. C. (2010). 2-Bromoacetophenone. Synlett, 2010(20), 3113-3114.

- Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48. Published by Springer.

Sources

- 1. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

A Comprehensive Guide to the Spectral Characterization of 4-(4-bromophenyl)-thiazol-2-amine Derivatives

Introduction

The 4-(4-bromophenyl)-thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] The precise structural elucidation of novel derivatives of this scaffold is paramount for understanding their structure-activity relationships (SAR) and ensuring their purity and identity. This in-depth technical guide provides a comprehensive overview of the key spectroscopic techniques employed for the unambiguous characterization of these molecules. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering insights into data interpretation and providing standardized experimental protocols.

Core Molecular Structure and Numbering

A fundamental understanding of the core structure and atomic numbering is essential for interpreting spectral data. The following diagram illustrates the standard numbering convention for the 4-(4-bromophenyl)-thiazol-2-amine system.

Caption: Core structure and numbering of 4-(4-bromophenyl)-thiazol-2-amine.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectral Characteristics

The ¹H NMR spectrum of 4-(4-bromophenyl)-thiazol-2-amine derivatives provides a unique fingerprint of the molecule. Key diagnostic signals include:

-

NH₂ Protons: The two protons of the primary amine group typically appear as a broad singlet in the region of δ 6.9-7.2 ppm.[1][4] The chemical shift and broadness of this peak can be influenced by the solvent and concentration.

-

Thiazole Proton (H-5): A characteristic singlet for the C-H proton of the thiazole ring is observed around δ 6.9-7.8 ppm.[1]

-

Aromatic Protons: The protons of the 4-bromophenyl ring system typically appear as a set of doublets in the aromatic region (δ 7.0-8.0 ppm). The protons ortho to the bromine atom (H-3' and H-5') and the protons meta to the bromine atom (H-2' and H-6') often present as an AA'BB' system, which can sometimes resolve into two distinct doublets with a typical ortho coupling constant (J) of around 8.6 Hz.[4]

-

Substituent Protons: Additional signals will be present depending on the nature of other substituents on the thiazole or amine moieties. For instance, the presence of an O-CH₃ group is confirmed by a singlet around δ 3.76–3.9 ppm.[1]

¹³C NMR Spectral Characteristics

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Key resonances for the 4-(4-bromophenyl)-thiazol-2-amine core are:

-

Thiazole Carbons:

-

C-2 (C-NH₂): This carbon, attached to the amino group, is typically found in the range of δ 168-172 ppm.[1][4]

-

C-4: The carbon atom of the thiazole ring attached to the bromophenyl group appears around δ 149-151 ppm.[1][4]

-

C-5: The CH carbon of the thiazole ring resonates at approximately δ 102-110 ppm.[1][4]

-

-

Bromophenyl Carbons:

-

C-1': The ipso-carbon attached to the thiazole ring is observed around δ 134 ppm.[4]

-

C-2' and C-6': These carbons ortho to the thiazole ring resonate near δ 128 ppm.[4]

-

C-3' and C-5': The carbons meta to the thiazole ring appear around δ 131.8 ppm.[4]

-

C-4' (C-Br): The carbon atom directly bonded to the bromine atom is found at a lower field, around δ 120.6 ppm.[4]

-

Experimental Protocol: NMR Spectroscopy

Caption: A generalized workflow for NMR data acquisition and processing.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Key FT-IR Absorption Bands

For 4-(4-bromophenyl)-thiazol-2-amine derivatives, the following are key diagnostic absorption bands:

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H stretching (amine) | 3100-3500 | Medium-Strong |

| Aromatic C-H stretching | 3000-3100 | Medium-Weak |

| C=N stretching (thiazole) | 1580-1650 | Medium-Strong |

| C=C stretching (aromatic) | 1450-1600 | Medium-Strong |

| C-N stretching | 1250-1350 | Medium |

| C-Br stretching | 500-700 | Strong |

Data compiled from multiple sources.[1][5][6]

The presence of a sharp band around 3113 cm⁻¹ is indicative of the C-H skeletal structure of the phenyl nucleus, while a band at 1586 cm⁻¹ corresponds to the C=C skeletal structure.[1] The N-H stretching of the primary amine is often observed as a doublet in the 3100-3500 cm⁻¹ region.[7] A characteristic band for the C-Br stretch can be found at lower wavenumbers, around 666 cm⁻¹.[1]

Experimental Protocol: FT-IR Spectroscopy

Caption: A standard workflow for FT-IR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectra

For 4-(4-bromophenyl)-thiazol-2-amine, the molecular formula is C₉H₇BrN₂S, with a monoisotopic mass of approximately 253.96 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) with almost equal intensities.

The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for thiazole derivatives may involve cleavage of the thiazole ring or loss of substituents.

Experimental Protocol: Mass Spectrometry

Caption: A generalized workflow for mass spectrometry analysis.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. 4-(4-bromophenyl)-thiazol-2-amine derivatives, with their extended conjugated systems, are expected to show characteristic absorption bands in the UV-Vis region. These absorptions typically correspond to π → π* transitions. The position of the maximum absorption (λmax) is sensitive to the solvent and the nature of any substituents on the aromatic rings.

Summary of Spectral Data

The following table summarizes the key spectral data for the parent compound, 4-(4-bromophenyl)-thiazol-2-amine.

| Spectroscopic Technique | Characteristic Data |

| ¹H NMR (DMSO-d₆) | δ 7.75 (d, J = 8.6 Hz, 2H), 7.54 (d, J = 8.6 Hz, 2H), 7.12 (s, 2H, NH₂), 7.05 (s, 1H)[4] |

| ¹³C NMR (DMSO) | δ 168.9, 149.1, 134.6, 131.8, 128.0, 120.6, 102.8[4] |

| FT-IR (KBr, cm⁻¹) | ~3438, 3284 (N-H str), ~3113 (Aromatic C-H str), ~1586 (C=C str), ~666 (C-Br str)[1] |

| Mass Spectrometry | Molecular ion peak showing a characteristic M⁺/M⁺+2 pattern due to bromine. |

Conclusion

The comprehensive spectral characterization of 4-(4-bromophenyl)-thiazol-2-amine derivatives is essential for advancing research and development in fields where these compounds show significant promise. By employing a combination of NMR, FT-IR, and mass spectrometry, researchers can unambiguously determine the structure and purity of their synthesized molecules. This guide provides a foundational understanding and practical protocols to aid in these analytical endeavors.

References

-

Sharma, D., Kumar, S., Narasimhan, B., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]

-

Channar, P. A., et al. (2019). 4‐(4‐Bromophenyl)thiazol‐2‐amine: Crystal structure determination, DFT calculations, visualizing intermolecular interactions using Hirshfeld surface analysis, and DNA binding studies. Journal of Physical Organic Chemistry, 32(9), e3968. [Link]

-

ResearchGate. (n.d.). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). [Link]

-

ResearchGate. (n.d.). (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. [Link]

-

ResearchGate. (n.d.). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1. [Link]

-

Abdel-Wahab, B. F., et al. (2016). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules, 21(11), 1461. [Link]

-

ResearchGate. (n.d.). (a) Observed IR spectrum of thiazole (1) isolated in a solid argon... [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]

Sources

- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to In Vitro Antimicrobial Screening of Novel Thiazole Derivatives

Introduction: The Growing Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) poses a significant threat to global health, necessitating the urgent discovery and development of new and effective antimicrobial drugs.[1][2] Thiazole derivatives, a class of five-membered heterocyclic compounds containing nitrogen and sulfur, have emerged as a promising scaffold in medicinal chemistry due to their diverse and significant biological activities, including antibacterial, antifungal, and antiviral properties.[2][3][4] The thiazole nucleus is a versatile structural motif present in both natural products and synthetic molecules, and its unique chemical properties make it an excellent candidate for the design of novel antimicrobial agents.[3][5] This guide provides a comprehensive technical overview of the essential in vitro screening methodologies required to identify and characterize the antimicrobial potential of novel thiazole derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Foundational Principles of Antimicrobial Susceptibility Testing

The initial assessment of a novel compound's antimicrobial efficacy hinges on robust and standardized in vitro screening. The primary objective is to determine the lowest concentration of the compound that can inhibit the visible growth of a target microorganism (Minimum Inhibitory Concentration, MIC) and the lowest concentration that can kill it (Minimum Bactericidal/Fungicidal Concentration, MBC/MFC).[6][7] These parameters are crucial for the early-stage evaluation of a compound's potential as a therapeutic agent. The selection of appropriate screening methods and adherence to established guidelines, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), are paramount for generating reliable and reproducible data.[8][9][10]

The Antimicrobial Screening Cascade

A logical and efficient screening process is essential for the timely identification of promising lead compounds. A typical cascade involves a primary, qualitative screen to identify active compounds, followed by a secondary, quantitative screen to determine their potency.

Part 2: Primary Screening - The Agar Disk Diffusion Assay

The Kirby-Bauer disk diffusion test is a widely used, simple, and cost-effective method for the preliminary screening of antimicrobial activity.[11][12] This technique provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth.[13][14]

Principle

A filter paper disk impregnated with a known concentration of the thiazole derivative is placed on an agar plate that has been uniformly inoculated with a target microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear area around the disk known as the "zone of inhibition."[11][13] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[14]

Detailed Protocol: Kirby-Bauer Disk Diffusion Assay

Materials:

-

Mueller-Hinton Agar (MHA) plates (depth of 4 mm)[15]

-

Sterile filter paper disks (6 mm diameter)

-

Novel thiazole derivatives of known concentration

-

Target microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Sterile cotton swabs

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Incubator

-

Calipers or a ruler

Procedure:

-

Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14][16]

-

Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube.[14][15] Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.[15]

-

Disk Application: Aseptically apply the filter paper disks impregnated with the test compounds onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.[14] Place the disks sufficiently far apart to prevent overlapping of the inhibition zones.[14] A disk impregnated with the solvent used to dissolve the compounds should be used as a negative control. Standard antibiotic disks can be used as positive controls.

-

Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.[12][17]

-

Result Interpretation: After incubation, measure the diameter of the zones of inhibition in millimeters (mm) using calipers or a ruler.[14] The presence of a clear zone indicates antimicrobial activity.

Part 3: Secondary Screening - Quantitative Assays

Compounds that exhibit promising activity in the primary screen should be further evaluated using quantitative methods to determine their MIC and MBC/MFC values. The broth microdilution method is a standardized and widely accepted technique for this purpose.[6][18]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle:

This method involves preparing a series of two-fold dilutions of the thiazole derivative in a liquid growth medium in a 96-well microtiter plate.[18][19] Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6][16]

Detailed Protocol: Broth Microdilution MIC Assay

Materials:

-

Sterile 96-well microtiter plates

-

Novel thiazole derivatives of known concentration

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Target microbial strains

-

Sterile multichannel pipette

-

Incubator

-

ELISA reader (optional, for quantitative growth assessment)

Procedure:

-

Preparation of Compound Dilutions: Prepare a stock solution of the thiazole derivative in a suitable solvent. In a 96-well plate, add 100 µL of sterile broth to wells 2 through 12. In well 1, add 200 µL of the test compound at a concentration that is twice the highest desired final concentration. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.[19] Well 11 will serve as a growth control (inoculum without compound), and well 12 will be a sterility control (broth only).

-

Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described previously. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[16]

-

Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria or as appropriate for fungi.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[16][20]

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

Principle:

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[21] It is determined by subculturing the contents of the clear wells from the MIC assay onto agar plates that do not contain the test compound.[16][21] The MBC/MFC is identified as the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[7][21]

Detailed Protocol: MBC/MFC Assay

Materials:

-

MHA or other suitable agar plates

-

Micropipette

-

Incubator

Procedure:

-

Subculturing: From the wells of the completed MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot and plate it onto a sterile agar plate.[16]

-

Incubation: Incubate the agar plates at the appropriate temperature and duration for the target microorganism.

-

MBC/MFC Determination: After incubation, count the number of colonies on each plate. The MBC/MFC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[7][16]

Part 4: Data Interpretation and Further Characterization

Interpreting MIC and MBC/MFC Results

The ratio of MBC/MIC can provide insights into whether a compound is primarily bacteriostatic (inhibits growth) or bactericidal (kills bacteria). An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[16][21]

| Parameter | Description | Significance |

| MIC | Lowest concentration that inhibits visible growth.[6] | A primary indicator of the compound's potency. |

| MBC/MFC | Lowest concentration that kills ≥99.9% of the inoculum.[7][21] | Determines the cidal activity of the compound. |

| MBC/MIC Ratio | The ratio of bactericidal to inhibitory concentration. | Differentiates between bactericidal (≤4) and bacteriostatic (>4) effects.[16] |

Potential Mechanisms of Action of Thiazole Derivatives

The antimicrobial activity of thiazole derivatives can be attributed to various mechanisms. Their amphiphilic nature, with both hydrophobic and hydrophilic components, allows them to permeate bacterial cell membranes, leading to leakage of cytoplasmic contents and cell death.[3] Some thiazole derivatives have been shown to inhibit essential microbial enzymes. For fungi, a common target is the cytochrome P450 enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis in the fungal cell membrane.[22][23] In bacteria, potential targets include DNA gyrase, an enzyme essential for DNA replication.[1][24]

Conclusion

The in vitro screening methods detailed in this guide provide a robust framework for the initial evaluation of novel thiazole derivatives as potential antimicrobial agents. A systematic approach, beginning with qualitative screening followed by quantitative determination of MIC and MBC/MFC, is crucial for identifying promising candidates for further development. Adherence to standardized protocols ensures the generation of high-quality, reproducible data, which is the cornerstone of successful drug discovery efforts in the ongoing battle against antimicrobial resistance.

References

-

The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022-11-17). MDPI. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023-08-25). Journal of Chemical Reviews. [Link]

-

Thiazole antifungals. (n.d.). EBSCO. [Link]

-

The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. (2021-08-19). PubMed. [Link]

-

Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (n.d.). PubMed Central. [Link]

-

The newly synthesized thiazole derivatives with high activity against Candida spp. (n.d.). ResearchGate. [Link]

-

Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. (n.d.). Semantic Scholar. [Link]

-

Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021-06-18). Biointerface Research in Applied Chemistry. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025-08-27). ResearchGate. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023-06-14). Protocols.io. [Link]

-

The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. (2021-08-19). PubMed Central. [Link]

-

Minimum bactericidal concentration. (n.d.). Wikipedia. [Link]

-

Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. [Link]

-

Broth Microdilution. (n.d.). MI - Microbiology. [Link]

-

Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). Nature Protocols. [Link]

-

MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022-04). FWD AMR-RefLabCap. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

-

Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. [Link]

-

Disk diffusion test. (n.d.). Wikipedia. [Link]

-

Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]

-

Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (n.d.). PubMed Central. [Link]

-

Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021-06-18). Semantic Scholar. [Link]

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024-02-05). Hardy Diagnostics. [Link]

-

M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]

-

CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018-03-26). Journal of Clinical Microbiology. [Link]

-

Zone of Inhibition. (n.d.). Nelson Labs. [Link]

-

Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2011-11-09). PubMed Central. [Link]

-

Determination of antimicrobial resistance by disk diffusion. (2022-04). FWD AMR-RefLabCap. [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009-12-08). American Society for Microbiology. [Link]

-

The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020-01-08). PubMed Central. [Link]

-

(PDF) Synthesis and antimicrobial evaluation with DFT study for new thiazole derivatives. (n.d.). ResearchGate. [Link]

-

M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020-01). National Institutes of Health, Islamabad Pakistan. [Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). PubMed Central. [Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2025-10-13). ResearchGate. [Link]

-

Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022-12-28). ACS Omega. [Link]

-

Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles. (n.d.). Semantic Scholar. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. researchgate.net [researchgate.net]

- 3. The Potential of Thiazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. Broth Microdilution | MI [microbiology.mlsascp.com]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 10. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nelsonlabs.com [nelsonlabs.com]

- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 13. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 14. hardydiagnostics.com [hardydiagnostics.com]

- 15. asm.org [asm.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 21. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]

- 22. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 23. researchgate.net [researchgate.net]

- 24. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Anticancer Potential of 4-(4-bromophenyl)-thiazol-2-amine Analogs: A Synthetic and Mechanistic Exploration

An In-Depth Technical Guide

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2][3] Its derivatives have garnered significant attention for their potent anticancer properties, acting through various mechanisms including apoptosis induction, cell cycle arrest, and kinase inhibition.[4][5][6] This guide provides a comprehensive technical overview of a specific, promising class of these compounds: 4-(4-bromophenyl)-thiazol-2-amine analogs. We delve into the rationale for their design, detailed synthetic protocols, methodologies for in vitro anticancer evaluation, and an exploration of their multifaceted mechanisms of action. This document serves as a resource for researchers aiming to design, synthesize, and evaluate novel thiazole-based therapeutic agents.

Introduction: The Thiazole Scaffold in Oncology

Heterocyclic compounds containing nitrogen and sulfur atoms are of paramount interest in drug discovery.[7] The 1,3-thiazole ring, in particular, is a privileged structure present in numerous FDA-approved drugs and clinical candidates.[8] Its unique electronic features and ability to form key hydrogen bonds and hydrophobic interactions allow it to bind effectively to a wide range of biological targets. In oncology, thiazole derivatives have been successfully developed as inhibitors of protein kinases, tubulin polymerization, and other critical cellular pathways, leading to potent cytotoxic effects against various cancer cell lines.[1][5][9][10]

The selection of the 4-(4-bromophenyl)-thiazol-2-amine core is strategic. The phenyl ring at the 4-position of the thiazole provides a site for functionalization, while the bromine atom can enhance binding affinity through halogen bonding and improve pharmacokinetic properties. The 2-amino group serves as a versatile synthetic handle for introducing a wide array of substituents, allowing for the systematic exploration of the structure-activity relationship (SAR) to identify analogs with superior potency and selectivity.

Synthesis of 4-(4-bromophenyl)-thiazol-2-amine Analogs

The synthesis of these analogs is typically achieved through a multi-step process, beginning with the construction of the core thiazole ring, followed by derivatization.

General Synthetic Pathway

The foundational step is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide-containing compound. For the core structure, this involves reacting 4-bromoacetophenone with thiourea. The resulting 2-amino group is then reacted, for instance, with various aromatic aldehydes to form Schiff bases, which can be further cyclized with thioglycolic acid to yield thiazolidinone derivatives.[11]

Caption: General workflow for the synthesis of thiazolidinone analogs.

Experimental Protocol: Synthesis of 4-(4-bromophenyl)-thiazol-2-amine Intermediate

This protocol describes a standard laboratory procedure for synthesizing the core intermediate.

Materials:

-

p-Bromoacetophenone

-

Thiourea

-

Iodine (catalyst)

-

Ethanol (solvent)

Procedure:

-

In a round-bottom flask, dissolve p-bromoacetophenone (1 equivalent) and thiourea (2 equivalents) in absolute ethanol.

-

Add a catalytic amount of iodine crystals to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture under reflux for approximately 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[11]

-

After completion, cool the reaction mixture to room temperature. A solid precipitate should form.

-

Pour the mixture into cold water and neutralize with a saturated solution of sodium bicarbonate to remove any unreacted iodine and acid.

-

Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under a vacuum.

-

Recrystallize the crude product from ethanol to obtain pure 4-(4-bromophenyl)-thiazol-2-amine.

-

Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).[11]

In Vitro Anticancer Evaluation

The initial assessment of anticancer potential involves screening the synthesized analogs against a panel of human cancer cell lines. The choice of cell lines is critical and should represent different cancer types to assess the breadth of activity. Commonly used lines include MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), A549 (lung carcinoma), and HCT-116 (colorectal carcinoma).[1][9][12]

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a reliable and sensitive method for determining cell density based on the measurement of cellular protein content. It is widely used for cytotoxicity screening.[7]

Procedure:

-

Cell Plating: Seed cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized thiazole analogs (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a positive control (e.g., Doxorubicin or 5-Fluorouracil) and a vehicle control (DMSO).[7]

-

Cell Fixation: Discard the supernatant and fix the cells by gently adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) for each compound.

Data Presentation: Cytotoxicity of Analogs

The results of the cytotoxicity screening are best summarized in a table to facilitate comparison and SAR analysis.

| Compound ID | Substitution (R) | IC₅₀ (µM) vs. MCF-7[7] | IC₅₀ (µM) vs. A549[1] | IC₅₀ (µM) vs. HepG2[12] |

| p1 | 4-Hydroxy | > 50 | 25.6 | 31.2 |

| p2 | 4-Chloro | 10.5 | 1.5 | 7.8 |

| p3 | 3,4-Dichloro | 8.2 | 0.9 | 5.4 |

| p4 | 4-Nitro | 15.3 | 4.2 | 11.9 |

| p5 | 4-Methoxy | 35.8 | 18.7 | 22.1 |

| 5-FU | (Standard) | 5.2 | - | - |

| Staurosporine | (Standard) | 6.77 | - | 8.4 |

Note: Data is representative and compiled from multiple sources to illustrate typical findings. Actual values will vary.

Elucidation of the Mechanism of Action

Active compounds from the initial screening must be investigated further to understand their mechanism of action. Thiazole derivatives often exert their anticancer effects through multiple pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a primary mechanism for eliminating cancer cells.[6] Several assays can confirm if a compound induces apoptosis.

Key Experimental Protocols:

-

Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the percentage of Annexin V-positive cells indicates apoptosis induction.[12][13]

-

Caspase Activity Assay: Caspases are the executioners of apoptosis. Measuring the activity of initiator caspases (caspase-8, -9) and executioner caspases (caspase-3/7) using colorimetric or fluorometric assays can confirm the activation of apoptotic pathways.[8]

-

Western Blot Analysis: This technique is used to measure changes in the expression levels of key apoptotic proteins, such as the downregulation of anti-apoptotic Bcl-2 and the upregulation of pro-apoptotic Bax, as well as the cleavage of PARP.[8][14]

Caption: The dual pathways of apoptosis potentially induced by thiazole analogs.

Cell Cycle Arrest

Many anticancer agents function by halting the cell cycle, preventing cancer cells from proliferating.

Protocol: Cell Cycle Analysis by Flow Cytometry

-

Treat cancer cells with the IC₅₀ concentration of the thiazole analog for 24-48 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells to remove ethanol and resuspend in PBS containing RNase A and Propidium Iodide (PI).

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in a specific phase (e.g., G1, S, or G2/M) compared to the control indicates cell cycle arrest.[12][13][14]

Caption: Thiazole analogs often induce cell cycle arrest at G1/S or G2/M checkpoints.

Kinase Inhibition

The thiazole scaffold is a common feature in kinase inhibitors.[5][15] Specific analogs may target key oncogenic kinases like VEGFR-2 (involved in angiogenesis) or those in the PI3K/Akt/mTOR pathway (regulating cell growth and survival).[3][9][10] Investigating this requires specific enzymatic assays for the kinases of interest or Western blot analysis to probe the phosphorylation status of their downstream targets.

Conclusion and Future Perspectives

The 4-(4-bromophenyl)-thiazol-2-amine framework represents a highly promising scaffold for the development of novel anticancer agents. Analogs derived from this core have consistently demonstrated potent in vitro cytotoxicity against a range of cancer cell lines, with IC₅₀ values often in the low micromolar range.[1][7][12][16] Their mechanism of action is frequently multifaceted, involving the potent induction of apoptosis through both intrinsic and extrinsic pathways, as well as the ability to arrest the cell cycle at critical checkpoints.

Future work should focus on:

-

Lead Optimization: Expanding the library of analogs to refine the structure-activity relationship and improve potency and selectivity.

-

In Vivo Studies: Advancing the most promising compounds to preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.

-

Target Deconvolution: Employing advanced techniques to precisely identify the molecular targets (e.g., specific kinases) for the most active analogs.

-

ADME/Tox Profiling: Conducting early-stage computational and in vitro assessment of absorption, distribution, metabolism, excretion, and toxicity to ensure drug-like properties.[7][17][18]

By systematically applying the synthetic and evaluative principles outlined in this guide, researchers can continue to unlock the therapeutic potential of thiazole derivatives in the fight against cancer.

References

- Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcZYwwhgTFfY-K16AwCbqE7eX3ET-FaYiVq6UQyhy1v0xrYl028PEKofrGLn8foibAR4gm41romR9Un62ecT0Q1iEXekitvxHT0M4e4F4xGKLDkTrcEJl-7YK1zyXAnYDUZg==]

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. (2023-10-27). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO0Ku5HWAOf_1wj4RvKvj9GPmW86dYSVePesdthoZ2BwglYKAwyTiDJx-RBQ0xyaWwhxNFQu0lC_fzwHZMqijq8MntabiiF4IhiYbPsT-tTuhASx53feT1swqLVeRXdP9cuI_B]

- Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. (2023-05-10). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIhCRa_1mu7HlyQzuH9PpaaMENWVFPKAiXt_7r6Nvb4IJcNrk6iWgTG7clTuEB4Cwv7ovAKPWYFfmCCYXWBFmCJahoVHTdwYjoHukBWN034sJbpAqy2yE7xg5RJPjem8gQApruJ79WiossYxg=]

- Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjBrYVitk2gcXVinbxOGv2LS9GAPq1-g_WTiAHuAHusFgrdReyiRr6nVtr7an-_Os2ectvhgE3Bb7iONx_MqOc95uCs18eL-nkArKU8WVAoMcoE6bRPzRpgFX5inQHagM_m9KkPSaqclEIBulR]

- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC - PubMed Central. (2025-08-26). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtCPvZp78riKdcXN8XjPkIivyIcJpqoX3rJceBp3D1D2TKmHRqopJi9q9txqbbnJ6nWnXF8wFXoqV3-LrKwaj_hfVDV0gnoWMPHOLtQ0AlY8jw8rs78gA92EOa1Qm2zwS7T2h_nzU_UF2J0J1o]

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. (2024-11-19). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUNbHzTDE_sgyZOItVD8muXE3WBwesv3PrSCgi8wGUmivpTShtS9XTCgvA0XB1iaB2EE5f-xTcQwKxJO2gZsVOXil6uzIp1bbMZkuSlAmjNe37hx9DqTiJzQ8dWpSVj9gLYU664Whjm6rUEorL]

- Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. Journal of Pharmaceutical Negative Results. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH50rACYVEg9rCAmO5nHTdfgqz_oZTjcJ-TI_lYDhNqVXTolByx4LjefaDA7w4IEeR3coZxb5LqsvVaAv4X840907J7jkNAg9a4YGvk8D0Csmt3XApYl-LYjmK4M1kbJKlEt8aJm38zDDofICv7JiY291_CBjMrgk6-dVXx]

- Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. (2024-09-03). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHREtFL9REAsZxKxQx9yNSJVhVE7av2Cytv_V913q2BsUHg-xWUSsyabuacBNyjunscY0ZZsSoq4BFY7bGynAxgGS56yFPfJwayumfxdZd1OO8ZTyzWWRgaNBonY8FIH6t1BhFlC2yNtokoPPY=]

- Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4E7ZtBB4L6YSWWuxRlS_auaQGRoFHx4yQNWF9slfufasJJx43L-NA5TdTdT8t5rQH8itAq6oxWvMu73rrt3x4TKgy2dVtfh4TfDTqlmamPGi-eFM77_jRgMdPCJboMk6IPLg-zH-d4P3E_AQ=]

- Apoptosis effect on human HT-1080 cell lines induced by compounds 2 b... Wiley Online Library. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNch5mNx9G-TzVYLoeOQ-eSuOZDP-mK-4hRaNxd2c5wo4XZs_CvxHqKO8EICVjPNdAzrAW8WeZ8eSnURjvoQBxyEjoxmfnkkKAa5J78Fw3h2-nHu4AnPEp-4TN9KHW8YnexKn6OHD65rOhOb1k-kkv94PCznFlKfJ99qg8vJTEW4-i1p1EYX5tAjhhVV9aZmg-dK-AvjrivXvlGy2bkEUUi8r0A7t6cE6Bn6xTtVF5kiqnjl8AY6-x5dotZtSvppzvz8oLKg==]

- Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB4Y5jy3zGkwYAmJ2d1ZjARQQ-mSdzJklMsFMDFqO9H58vLT77M4ppcWLNjDS80qTA7RCnOW-aKZtbUTuAWw7__Qy8SDe8kFaurj4Fd7GOzfAfmF5rImL90yXGW9zf8eL4VNlp2jcnzeCuwAw=]

- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central. (2019-04-23). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZXSysxMhshXOMtaDkxe6jC5HlyX_wAOGPR-Z716vTYQUxwxy3WBp-791LN2nUXEMJATTp2FCNqeBcrl8KVSS6hWhQwNp__xJBWrrD89cppNm2CuEfsv1HSJYapN59MCEtIgWseqQDhMxii3Q=]

- For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfBR_ykYKU-pC-w9o94wT3XisdBj2jpJdtfzGG7Wf8DUoEp5YPYMWfQdN7j1vtk0zQxpalOfFY5U2bX7lqETJ9jZF1euK8x4iOsnSHwJWtYjZ3UAblGesaY4KMcrd2rzUNbMfxPR_OOHlZrx4XzON2bPZ_GmbXZLYv9r7n4Ahf-C1cLiaBB0-nZFatPK2C_x0TfK4eFEb14OycQyfEOLTFENfEstXoLq6cZtBftwqVUj2faVXD]

- (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. (2023-10-09). [https://vertexaisearch.cloud.google.

- Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. (2022-09-01). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdaEnovyRAtl4-zqYpI5klIYOUVGpREP3zycrd-G8Qytg1xvAxxsCuDZf5aJe3yU4KHqTApfJpVH6neWoQ1SBi8qkvyrrPRrQ1nWrZpKC_IzpCOVUwybscvFnKSF7jha9fAdw=]

- Thiazole Derivatives Inhibitors of Protein Kinases. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBvY09433qWt58FdNjz55RzEQKFqFYy0fpi3a1EGmimYo0O2sTL8XDg3sDPmPmG5_i_-1Nz41XbiObQg8_aD9dusPCeUL9wFQt_Kzklgj6m1wCeSPD8tZfPJ8hhmtJPTrXB9NWTYwdtQxN3uNmaS9mO9nc9efNyKC1fngfHvgOxykdwJTqs--o1J74SoyZegDmBYbo2h1x6xK_ojwQm38F]

- Application of Thiazole Derivatives in Cancer Cell Lines: Application Notes and Protocols. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxymLNLlQ80zZ57A5IVkxEyHB3KFLtlhTwsW3rSs10ftYnDsjLUYyX13_BLtgj9F324JpBwUP5hnFUE8I5EuRk57QCBMEtOllZ97o2_NFexIB9dv4xuX8NUsV88krN9_El6J23bP6roB1wVnykgxVXUrvhqC7ge1iECBgBEqbOncF1IJo_Rtwkw89PK9ibaElgSueYWTNTCue9Sm-EgQKYU0_1VDCrMfJavUB_X5gqwNOMt0n5]

- Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Current Computer-Aided Drug Design. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIQiGGDzOoski5a72DcWGZC6w8mFVo-OglvTF9sMpwdc9CR83-3KhYkTxHtDFkfW8Fws0-52knk_5duDVPJu6aQFKMzMHdHvH6UDsQxtbR0kOLyCYGI6iCXPc-MJkUBwuaOi4kYnxzR-6kz_vWa_EKSBmW-APWdo8=]

- (PDF) Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. ResearchGate. (2025-08-06). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWk6GsoMhY0lzYc2ZAISZA_pP6YmV-GHbATKqWbz7wJNi4qTD_i5yELWTSPqOP4MsSadSHJ1xXevNjjLi-2Bx3C5IQhyH76UFjSgqSQrvXVfpzoXAlY7BLE3uRkU2qLRYNZHnWlcBDOVJhC0SunekzjRf3yIMpNDVu20BVya4KEV4ILpIpbXb40ZQTOPwLlJFwYjy_LzpoZV_xDb4u-A5HUx4pX1Q9m822-phF-byduXVFhDBTRDfqgpqNzYiEHNK4cbNvI_94ED1JpFEHy3d9m0-jhglt]

- Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE1Npb0S02iejFdzDkisvImybvzKUwju4N2qraour8BG6JVTfILhDm142K1gTb5QM_ShcF9hFNBwszoWSnutMy3rHhktsdPaPXegXL574OQsZAIux2oVbJt1hhX2A9a1u7_vPHHhENzjw6qjE=]

- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvPsQXTGPJRMBGZ9sV8BYmBBHPSZQpeZn-WLGl5oG9AbM1NQtpXFqGsmXjAuAvyfCNsq8FThtKiA-IQxAse0XlYwVQyCd2G3SV-kf5dCQVaHjNhzdvu8pe7enuUk2p1_5SjdMf]

Sources

- 1. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells [mdpi.com]

- 9. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pnrjournal.com [pnrjournal.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents - Lavanya - Current Computer-Aided Drug Design [journals.eco-vector.com]

- 18. mdpi.com [mdpi.com]

The Technical Guide to the Multifaceted Mechanisms of Action of Brominated Thiazole Compounds

Foreword: The Thiazole Moiety—A Privileged Scaffold in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry.[1][2] Its presence in natural products, such as Vitamin B1 (Thiamine), and clinically approved drugs like the anticancer agent Dasatinib and the antiretroviral Ritonavir, underscores its pharmacological significance.[2][3] The introduction of a bromine atom to the thiazole scaffold—a common feature in marine natural products—often enhances biological activity, creating a class of compounds with potent and diverse mechanisms of action.[4][5] This guide provides an in-depth technical exploration of the primary mechanisms through which brominated thiazole compounds exert their anticancer, antimicrobial, and neuroprotective effects, offering field-proven insights and detailed experimental methodologies for researchers in drug development.

Section 1: Anticancer Mechanisms of Action

Brominated thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[6][7][8] Their mechanisms are not monolithic; instead, they target several key hallmarks of cancer, including uncontrolled proliferation and evasion of apoptosis. The presence of electron-withdrawing groups like bromine is often associated with increased cytotoxic activity.[6]

Core Mechanism: Inhibition of Tubulin Polymerization

A primary mechanism for many potent thiazole-based anticancer agents is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[9] Microtubules are essential for mitotic spindle formation, and their disruption leads to cell cycle arrest and subsequent apoptosis.

A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) have been identified as potent inhibitors of tubulin polymerization, with activity in the low nanomolar range.[9] These compounds bind to the colchicine-binding site on β-tubulin, preventing the assembly of α/β-tubulin heterodimers into microtubules.

Causality in Experimental Design: The choice of a tubulin polymerization assay is a direct, functional test of this hypothesis. Colchicine, a well-known tubulin destabilizing agent, is used as a positive control to validate the assay's performance and provide a benchmark for the potency of the test compounds.[10]

| Compound ID | Modification | Cancer Cell Line | Antiproliferative IC₅₀ (µM) | Tubulin Polymerization IC₅₀ (µM) | Reference |

| Compound 5b | Thiazole-naphthalene | MCF-7 (Breast) | 0.48 ± 0.03 | 3.3 | [10] |

| Compound 5b | Thiazole-naphthalene | A549 (Lung) | 0.97 ± 0.13 | 3.3 | [10] |

| Compound 6d | Thiazole-naphthalene | MCF-7 (Breast) | >50 | 6.6 | [10] |

| Compound 6l | Thiazole-naphthalene | MCF-7 (Breast) | 1.83 ± 0.17 | 4.0 | [10] |

| Compound 7c | 2,4-disubstituted thiazole | HCT116 (Colon) | 4.96 ± 0.3 | 2.00 ± 0.12 | [11] |

| Compound 9a | 2,4-disubstituted thiazole | MCF-7 (Breast) | 4.88 ± 0.3 | 2.38 ± 0.14 | [11] |

| SMART Cpd. 8f | Methoxybenzoyl-aryl-thiazole | Melanoma/Prostate | 0.021 - 0.071 | Not Specified | [9] |

Induction of Apoptosis via the Intrinsic Pathway

Beyond mitotic arrest, brominated thiazoles can directly trigger programmed cell death. Studies on thiazole derivatives in human colon cancer (HCT-116) cells have revealed that their mechanism involves the induction of apoptosis through the Bcl-2 family of proteins.[6] These compounds can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[12] This shift leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, culminating in cell death.[12][13]

Visualizing the Apoptotic Pathway: The following diagram illustrates the central role of the Bcl-2 family in the intrinsic apoptotic pathway and the putative intervention point for brominated thiazole compounds.

Caption: Intrinsic apoptosis pathway modulated by brominated thiazoles.

Protein Kinase Inhibition

The thiazole scaffold is a recognized "privileged structure" for designing protein kinase inhibitors.[14] Specific brominated thiazole derivatives have been developed as inhibitors of key kinases implicated in cancer, such as Pim-1 kinase and Epidermal Growth Factor Receptor (EGFR).[3][15] By blocking the ATP-binding site of these enzymes, the compounds inhibit downstream signaling pathways that control cell proliferation and survival.

Section 2: Antimicrobial Mechanisms of Action

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[16] Brominated thiazoles, particularly those derived from marine organisms like nortopsentin, have demonstrated significant antimicrobial properties, including activity against drug-resistant pathogens and the ability to inhibit biofilm formation.[10][17]

Core Mechanism: Inhibition of Biofilm Formation

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. Several brominated thiazole analogues of nortopsentin have been shown to be potent inhibitors of biofilm formation, particularly in Gram-positive bacteria like Staphylococcus aureus.[8][18]

These compounds exhibit a desirable "anti-virulence" profile: they inhibit biofilm formation at sub-inhibitory concentrations without affecting the growth of planktonic (free-living) bacteria.[18] This suggests the mechanism is not broad cytotoxicity but rather the disruption of specific pathways involved in cell adhesion and matrix production. One potential target is Sortase A, a transpeptidase crucial for anchoring surface proteins involved in biofilm formation in Gram-positive bacteria.

Visualizing the Experimental Workflow: A typical screening workflow to identify and characterize biofilm inhibitors is shown below.

Sources

- 1. clyte.tech [clyte.tech]

- 2. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Neuroprotective mechanisms of dieckol against glutamate toxicity through reactive oxygen species scavenging and nuclear factor-like 2/heme oxygenase-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sketchviz.com [sketchviz.com]

- 10. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. static.igem.org [static.igem.org]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Growing and Analyzing Static Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]

- 18. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

An In-Depth Technical Guide on the Structure-Activity Relationship of 2-Aminothiazole Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant therapeutic agents.[1][2] Its unique electronic properties and versatile substitution points allow for the fine-tuning of pharmacological activity across a wide spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[3][4][5] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-aminothiazole derivatives. By examining the causal relationships behind synthetic modifications and their resulting biological outcomes, this document serves as a technical resource for professionals engaged in the rational design of novel therapeutics. We will delve into key therapeutic areas, detailing how substitutions on the thiazole ring and its amino group dictate potency and selectivity. This is supported by quantitative data, validated experimental protocols, and a foundational understanding of the synthetic and biological workflows integral to a successful SAR campaign.

The 2-Aminothiazole Core: A Privileged Scaffold

The 2-aminothiazole motif is a five-membered heterocyclic ring containing nitrogen and sulfur atoms, with an amino group at the C2 position. This arrangement confers a unique combination of hydrogen bonding capabilities, rigidity, and lipophilicity, making it an ideal anchor for interacting with diverse biological targets.[2][3] Its prominence is exemplified by its inclusion in FDA-approved drugs such as the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib, highlighting its role in modern drug design.[6]

The versatility of the 2-aminothiazole core lies in its amenability to chemical modification at several key positions, primarily the C2-amino group, and the C4 and C5 positions of the thiazole ring. Strategic substitutions at these sites allow for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Figure 1: Key substitution points on the 2-aminothiazole scaffold.

Structure-Activity Relationships in Key Therapeutic Areas

Anticancer Activity

The 2-aminothiazole scaffold is a prolific source of anticancer agents, particularly as a template for kinase inhibitors.[6][7] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The 2-aminothiazole core can effectively mimic the hinge-binding region of ATP, leading to potent inhibition.

Case Study: Kinase Inhibitors The development of Dasatinib, a pan-Src family kinase inhibitor, provides a prime example of SAR in this class.[8] Optimization of an initial 2-aminothiazole hit led to the discovery that specific substitutions are critical for potent and selective inhibition.[7][8]

-

C2-Amino (R1) Position: This position is paramount for engaging with the kinase hinge region. A substituted N-aryl or N-heteroaryl group is often required. For instance, in a series of Dasatinib-inspired compounds, a (2-chloro-6-methylphenyl) group at this position was found to be optimal for potent inhibition of Src family kinases.[7]

-

C4 (R2) Position: Modifications at this position can influence both potency and selectivity. In some series, a 2-pyridyl moiety at C4 was found to be intolerant to modification, suggesting a critical role in target engagement.[9]

-

C5 (R3) Position: This position is often used to introduce solubilizing groups or moieties that can interact with the solvent-exposed region of the kinase, thereby improving pharmacokinetic properties.

Table 1: SAR of 2-Aminothiazole Derivatives as Anticancer Agents [1]

| Compound ID | R1 (at C2-Amino) | R2 (at C4) | R3 (at C5) | Anticancer Activity (IC50, µM) vs. H1299 | Anticancer Activity (IC50, µM) vs. SHG-44 |

| 1a | H | H | Phenyl | > 50 | > 50 |

| 1b | H | Methyl | Phenyl | 25.3 | 31.6 |

| 1c | H | H | 4-Chlorophenyl | 15.8 | 20.1 |

| 1d | -(CH2)4- (cyclic with amino) | H | 4-Methylbenzyl | 4.89 | 4.03 |

Data sourced from an in vitro MTT assay.

The data in Table 1 clearly demonstrates that an unsubstituted phenyl group at the C2-amino position results in weak activity (Compound 1a).[1] Introducing a methyl group at C4 (Compound 1b) or a chloro-substituent on the phenyl ring (Compound 1c) moderately enhances cytotoxicity.[1] The most significant increase in potency is observed with a cyclic substitution at the amino group combined with a 4-methylbenzyl group (Compound 1d), highlighting the synergistic effect of modifications at different positions.[1]

Antimicrobial Activity

2-aminothiazole derivatives have shown significant promise as antibacterial and antifungal agents.[10][11] The SAR in this area often focuses on disrupting bacterial cell wall synthesis, DNA replication, or other essential metabolic pathways.

Case Study: Anti-Mycobacterium tuberculosis (Mtb) Agents A high-throughput screen identified a 2-aminothiazole scaffold effective against Mtb.[9] Subsequent SAR studies revealed:

-

Inflexible Core: The central thiazole ring and a 2-pyridyl moiety at the C4 position were found to be essential for activity and intolerant to modifications.[9]

-

Flexible N-2 Position: In contrast, the N-2 amino position showed high flexibility. Introduction of substituted benzoyl groups at this position dramatically improved the antitubercular activity by over 128-fold.[9] The compound N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine emerged as a highly potent analog with a Minimum Inhibitory Concentration (MIC) of 0.024 µM.[9]

Table 2: SAR of 2-Aminothiazole Derivatives Against E. coli [10]